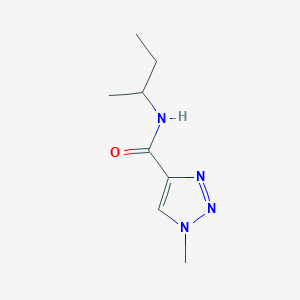

N-(butan-2-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

Description

N-(butan-2-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative characterized by a 1-methyl-1H-1,2,3-triazole core substituted at the 4-position with a carboxamide group. The amide nitrogen is further functionalized with a branched butan-2-yl group. These compounds are often synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or Dimroth rearrangements, followed by amide coupling reactions .

Properties

IUPAC Name |

N-butan-2-yl-1-methyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4O/c1-4-6(2)9-8(13)7-5-12(3)11-10-7/h5-6H,4H2,1-3H3,(H,9,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOGGZEFDQDZRIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC(=O)C1=CN(N=N1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(butan-2-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a click chemistry approach, which involves the reaction of an azide with an alkyne in the presence of a copper catalyst.

Introduction of the Butan-2-yl Group: The butan-2-yl group can be introduced through a substitution reaction where a suitable leaving group is replaced by the butan-2-yl group.

Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the triazole derivative with an appropriate amine under suitable conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the butan-2-yl group, leading to the formation of ketones or alcohols.

Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.

Substitution: The triazole ring can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products:

Oxidation: Formation of butan-2-one or butan-2-ol.

Reduction: Formation of N-(butan-2-yl)-1-methyl-1H-1,2,3-triazole-4-amine.

Substitution: Formation of various substituted triazole derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry: N-(butan-2-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine: The compound is investigated for its potential therapeutic applications. It may act as an enzyme inhibitor or receptor modulator, contributing to the development of new pharmaceuticals.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and polymers. Its unique chemical properties make it valuable in various manufacturing processes.

Mechanism of Action

The mechanism of action of N-(butan-2-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking, leading to its biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The following table summarizes key structural analogs and their properties based on the evidence:

Key Observations:

- Substituent Effects on Lipophilicity : The N-butyl group in increases lipophilicity (molecular weight 306.79), favoring blood-brain barrier penetration, whereas the N-(2-hydroxyethyl) group in enhances aqueous solubility (molecular weight 325.36) for anticancer applications.

- Biological Activity : The 5-cyclopropyl and 1-aryl groups in correlate with anticancer activity, while RFM’s difluorophenyl group in is critical for antiepileptic efficacy.

Crystallographic and Analytical Insights

- Crystal Structure Analysis : Compounds like are refined using SHELXL , with hydrogen-bonding networks (N–H⋯O) stabilizing their crystal lattices.

- Spectroscopic Characterization : IR and NMR data for related compounds (e.g., ) confirm amide carbonyl stretches (~1650 cm⁻¹) and triazole proton signals (~7.5–8.5 ppm).

Biological Activity

N-(butan-2-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is an organic compound belonging to the triazole class, which is characterized by a five-membered ring containing three nitrogen atoms and two carbon atoms. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential bioactive properties.

Chemical Structure and Properties

The compound features a butan-2-yl group, a methyl group, and a carboxamide group attached to the triazole ring. Its unique structure contributes to its biological activity and reactivity. The synthesis typically involves click chemistry methods, where azides react with alkynes in the presence of copper catalysts to form the triazole ring. Subsequent reactions introduce the butan-2-yl and carboxamide functionalities.

This compound may exert its biological effects through interactions with specific molecular targets such as enzymes or receptors. The triazole ring can engage in hydrogen bonding and hydrophobic interactions with biological macromolecules, potentially inhibiting or modulating their activity.

Antimicrobial and Antifungal Properties

Research indicates that compounds within the triazole family often exhibit antimicrobial and antifungal activities. This compound is hypothesized to possess similar properties, making it a candidate for further investigation in drug development.

Research Findings and Case Studies

Recent studies have highlighted the biological activity of various triazole derivatives:

- Cytotoxicity Studies : A study on related triazole compounds revealed that certain derivatives exhibited IC50 values comparable to established chemotherapeutic agents like doxorubicin against leukemic cells . This suggests that this compound could have similar efficacy.

- Mechanistic Insights : Investigations into the mechanism of action for other triazoles indicated that they could induce apoptosis in cancer cells through mitochondrial dysfunction and DNA damage . This pathway may also be relevant for this compound.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other similar compounds:

Q & A

Q. What are the established synthetic routes for N-(butan-2-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide, and what analytical methods validate its purity?

The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or condensation reactions. For example, analogous triazole carboxamides are prepared by reacting substituted isocyanides with azides under mild conditions, followed by purification via column chromatography and recrystallization . Structural validation employs H/C NMR, high-resolution mass spectrometry (HRMS), and HPLC to confirm molecular identity and purity (>95%) .

Q. How can researchers address the low aqueous solubility of this compound in experimental settings?

Low solubility is a common limitation for triazole carboxamides due to hydrophobic substituents. Methodological solutions include:

- Using polar aprotic solvents (e.g., DMSO) for in vitro assays .

- Derivatizing the carboxamide group with hydrophilic moieties (e.g., hydroxyl or amine groups) to enhance bioavailability .

- Employing solubilizing agents like cyclodextrins or surfactants in formulation studies .

Q. What in vitro assays are suitable for evaluating its biological activity?

Target-specific assays are critical. For example:

- Enzyme inhibition : COX-2 inhibition can be assessed via fluorometric or colorimetric assays measuring prostaglandin E (PGE) production .

- TRP channel modulation : TRPA1 inhibition (IC determination) using calcium flux assays in HEK293 cells .

- Anticancer activity : MTT or CellTiter-Glo assays on cancer cell lines, with IC values calculated from dose-response curves .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s molecular conformation?

Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL or WinGX provides precise bond lengths, angles, and torsion angles. For example, SHELXL refines anisotropic displacement parameters and validates hydrogen bonding networks, critical for understanding conformational stability . Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts .

Q. What strategies optimize structure-activity relationships (SAR) for enhanced target selectivity?

- Substituent variation : Systematic replacement of the butan-2-yl group with bulkier (e.g., cyclopentyl) or electron-withdrawing groups (e.g., halogens) to modulate steric and electronic effects .

- Bioisosteric replacement : Substituting the triazole ring with thiadiazole or oxadiazole to maintain hydrogen-bonding capacity while altering pharmacokinetics .

- Pharmacophore mapping : Molecular docking (e.g., AutoDock Vina) identifies key interactions with target proteins (e.g., COX-2 or TRPA1 active sites) .

Q. How can contradictory bioactivity data between in vitro and in vivo models be reconciled?

Discrepancies often arise from metabolic instability or poor tissue penetration. Solutions include:

- Metabolic profiling : LC-MS/MS analysis of plasma and tissue samples to identify major metabolites .

- Prodrug design : Masking the carboxamide group with ester linkages to improve absorption and enzymatic cleavage in vivo .

- PK/PD modeling : Integrating pharmacokinetic data (e.g., C, t) with pharmacodynamic outcomes to refine dosing regimens .

Q. What computational tools predict off-target interactions and toxicity risks?

- QSAR models : Utilize platforms like SwissADME or ProTox-II to predict ADMET properties and hepatotoxicity .

- Molecular dynamics simulations : GROMACS or AMBER simulations assess binding stability to unintended targets (e.g., cytochrome P450 enzymes) .

- Phylogenetic analysis : Compare target conservation across species to anticipate cross-reactivity in preclinical models .

Methodological Notes

- Crystallography : For novel polymorphs, use SHELXTL (Bruker AXS) for structure solution and Olex2 for visualization .

- Synthetic reproducibility : Optimize reaction conditions (e.g., temperature, catalyst loading) using Design of Experiments (DoE) to minimize batch-to-batch variability .

- Data validation : Cross-reference NMR shifts with computed spectra (e.g., ACD/Labs) to confirm assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.